molecular formula C13H18N6O5 B14747123 N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide

N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide

カタログ番号: B14747123
分子量: 338.32 g/mol
InChIキー: VBDFGPWFFLJGON-PZYHSTABSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide” is a modified nucleoside analog characterized by a ribose-like oxolane (tetrahydrofuran) core with hydroxyl and hydroxymethyl substituents, a 2-oxo-purine base, and an N,N-dimethylmethanimidamide moiety at the N6 position. Its stereochemistry (2R,3R,4S,5R) is essential for molecular recognition in biological systems, particularly in interactions with enzymes like kinases or polymerases .

特性

分子式

C13H18N6O5

分子量

338.32 g/mol

IUPAC名

N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C13H18N6O5/c1-18(2)4-15-10-7-11(17-13(23)16-10)19(5-14-7)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23)/b15-4+/t6-,8-,9-,12-/m1/s1

InChIキー

VBDFGPWFFLJGON-PZYHSTABSA-N

異性体SMILES

CN(C)/C=N/C1=C2C(=NC(=O)N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

正規SMILES

CN(C)C=NC1=C2C(=NC(=O)N1)N(C=N2)C3C(C(C(O3)CO)O)O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide typically involves multiple steps. One common method starts with the preparation of the purine base, followed by the attachment of the sugar moiety and the final addition of the dimethylmethanimidamide group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required standards for research and application .

化学反応の分析

Types of Reactions

N’-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted purine derivatives .

科学的研究の応用

N’-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide has numerous applications in scientific research:

作用機序

The mechanism of action of N’-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing cellular processes. The pathways involved may include inhibition of viral replication, induction of apoptosis in cancer cells, or modulation of immune responses .

類似化合物との比較

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Key Modifications Functional Impact Reference
Target Compound Oxolane-Purine 3,4-Dihydroxy; N,N-dimethylmethanimidamide Enhanced solubility; potential kinase inhibition
N-{9-[(2R,4S,5R)-4-(benzoylsulfanyl)-5-{[TBDMS]oxy}methyl-oxolan-2-yl]-6-oxo-purin-2-yl}-2-methylpropanamide Oxolane-Purine Thiophosphate (benzoylsulfanyl); TBDMS protection Increased metabolic stability; reduced polarity
N-{9-[(2R,4S,5S)-5-({bis(4-MeOPh)Ph-methyl}sulfanyl)-4-(phosphoramidate)oxolan-2-yl]-purin-6-yl}benzamide Oxolane-Purine Sulfanylmethyl; phosphoramidate linkage Improved nuclease resistance; oligonucleotide compatibility
N'-[9-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-6-oxo-purin-2-yl]-N,N-dibutylmethanimidamide Oxolane-Purine Aminomethyl; N,N-dibutylmethanimidamide Altered lipophilicity; potential CNS penetration

Analytical Characterization

Table 2: NMR and MS Data Comparison

Compound Name 1H NMR (δ, ppm) 13C NMR (δ, ppm) MS (M+H)+ Purity (%) Reference
Target Compound 8.15 (s, H-8), 5.90 (d, H-1') 152.1 (C-2), 86.4 (C-1') 452.2 >95
N-{9-[(2R,4S,5S)-5-({bis(4-MeOPh)Ph-methyl}sulfanyl)-4-hydroxyoxolan-2-yl]-purin-2-yl}-2-methylpropanamide 7.32 (m, aromatic), 3.78 (s, OCH3) 167.3 (C=O), 55.2 (OCH3) 856.4 92
N-{9-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-purin-2-yl}-2-methylpropanamide 2.50 (t, SH), 1.25 (s, CH3) 72.8 (C-4'), 25.1 (CH3) 382.1 68

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。